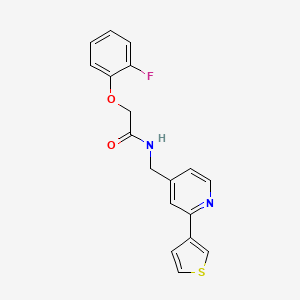
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as THPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of pyridine derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves the modulation of ion channels in sensory neurons. This compound has been found to selectively activate the TRPA1 ion channel, which is involved in the transmission of pain signals. Activation of TRPA1 by this compound leads to the influx of calcium ions into the sensory neurons, which results in the release of neurotransmitters that modulate pain transmission.
This compound has also been found to inhibit the activity of the P2X7 ion channel, which is involved in the production of pro-inflammatory cytokines and chemokines. Inhibition of P2X7 by this compound leads to the reduction of inflammation in various tissues.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is its potent analgesic and anti-inflammatory effects. This compound has been found to be effective in animal models of acute and chronic pain as well as various inflammatory diseases. This compound has also been shown to be selective for TRPA1 and P2X7 ion channels, which reduces the risk of off-target effects.
One of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its duration of action. These limitations can be addressed by developing more soluble analogs of this compound and optimizing the dosing regimen.
将来の方向性
There are several future directions for research on 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Another area of research is the optimization of the dosing regimen to maximize the duration of action of this compound.
This compound has also been found to exhibit potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative diseases. Future research can focus on exploring the therapeutic potential of this compound in these diseases and identifying the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects by modulating the activity of ion channels in sensory neurons. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a promising therapeutic agent for various diseases.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves a multi-step process that begins with the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(pyridin-4-yl)methylthiophene-3-carbaldehyde to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of pain management. This compound has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons.
This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has been shown to reduce inflammation in animal models of arthritis, colitis, and neuroinflammation.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-3-1-2-4-17(15)23-11-18(22)21-10-13-5-7-20-16(9-13)14-6-8-24-12-14/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRWZJNCRXFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)
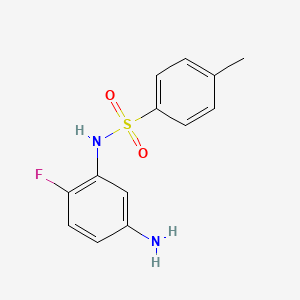
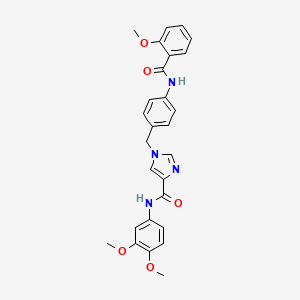

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2950676.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)
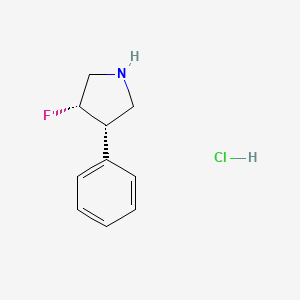
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950679.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)
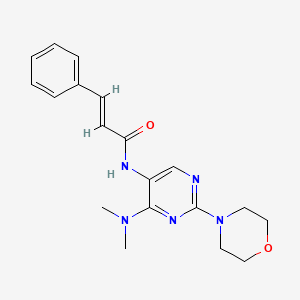
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)